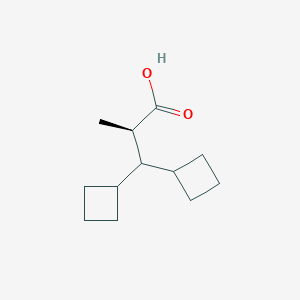![molecular formula C26H20N4O3 B2421790 3-méthyl-4-oxo-N-(4-phénoxyphényl)-1-phényl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886903-12-4](/img/new.no-structure.jpg)
3-méthyl-4-oxo-N-(4-phénoxyphényl)-1-phényl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C26H20N4O3 and its molecular weight is 436.471. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le squelette pyrazolo[3,4-b]pyridine a été étudié pour son potentiel en tant qu'agent anticancéreux. Les chercheurs ont exploré la capacité du composé à inhiber des kinases spécifiques ou des voies de signalisation impliquées dans la prolifération et la survie des cellules cancéreuses. Des études supplémentaires sont nécessaires pour élucider son mécanisme d'action et évaluer son efficacité contre différents types de cancer .
Activité anti-inflammatoire
Les composés contenant des motifs pyrazolo[3,4-b]pyridine se sont avérés prometteurs en tant qu'agents anti-inflammatoires. En modulant les voies inflammatoires, ce composé pourrait contribuer au développement de nouveaux médicaments anti-inflammatoires. Les chercheurs ont étudié ses effets sur la production de cytokines, la signalisation NF-κB et l'expression de la COX-2 .
Effets neuroprotecteurs
Compte tenu de la vulnérabilité du système nerveux central au stress oxydatif et à l'inflammation, des composés comme notre molécule cible ont été explorés pour leurs propriétés neuroprotectrices. Ils peuvent atténuer les maladies neurodégénératives en réduisant les dommages oxydatifs, en inhibant la neuroinflammation ou en favorisant la survie neuronale .
Activité antimicrobienne
Les dérivés de pyrazolo[3,4-b]pyridine ont démontré un potentiel antimicrobien. Les chercheurs ont étudié leurs effets contre les bactéries, les champignons et les parasites. La structure unique du composé peut interférer avec les processus cellulaires essentiels, ce qui en fait un candidat pour de nouvelles thérapies antimicrobiennes .
Inhibiteurs de kinases
L'activité inhibitrice de kinase du composé est un domaine de recherche prometteur. Il peut cibler sélectivement des kinases spécifiques impliquées dans les voies pathologiques, telles que les kinases associées à l'inflammation, à la prolifération cellulaire ou à l'angiogenèse. Identifier ses cibles kinases et évaluer leur pertinence clinique est crucial .
Applications cardiovasculaires
Certains dérivés de pyrazolo[3,4-b]pyridine présentent des effets vasodilatateurs, ce qui en fait des candidats intéressants pour les applications cardiovasculaires. En modulant le tonus vasculaire, ils pourraient potentiellement avoir un impact sur la régulation de la pression artérielle ou traiter des affections comme l'hypertension pulmonaire .
Propriétés
Numéro CAS |
886903-12-4 |
|---|---|
Formule moléculaire |
C26H20N4O3 |
Poids moléculaire |
436.471 |
Nom IUPAC |
3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C26H20N4O3/c1-17-23-24(31)22(16-27-25(23)30(29-17)19-8-4-2-5-9-19)26(32)28-18-12-14-21(15-13-18)33-20-10-6-3-7-11-20/h2-16H,1H3,(H,27,31)(H,28,32) |
Clé InChI |
HRGYGJFWABKOTF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2421714.png)


![5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421719.png)

![1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2421722.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2421726.png)
![3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)
![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)

